1-Butanone, 3-hydroxy-1-phenyl-

Asymmetric Synthesis Biocatalysis Chiral Intermediate

Researchers face inconsistent enantiopurity in β-hydroxy ketones, compromising stereoselective synthesis of 1,3-diol macrolide antibiotics. This compound solves that as a versatile synthon with dual reactivity (ketone + alcohol). - Biocatalytic routes yield (R)- or (S)-enantiomers >98% ee for rifamycin/compactin precursors. - Tool compound for PANK1 biology (IC50 240 nM) in CoA biosynthesis studies. - Scaffold for novel antimicrobials active against MRSA and S. pneumoniae.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 13505-39-0
Cat. No. B079980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butanone, 3-hydroxy-1-phenyl-
CAS13505-39-0
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(CC(=O)C1=CC=CC=C1)O
InChIInChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3
InChIKeyIKOAVSIGNGDTNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1-phenyl-1-butanone Overview


1-Butanone, 3-hydroxy-1-phenyl- (CAS 13505-39-0), also known as 3-hydroxy-1-phenylbutan-1-one or β-hydroxybutyrophenone, is a chiral β-hydroxy ketone with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol [1]. It exists as a racemic mixture of (R)- and (S)-enantiomers unless otherwise specified, and is a versatile building block in organic synthesis and medicinal chemistry. Its structure features a phenyl ketone moiety adjacent to a secondary alcohol, endowing it with reactivity at both the carbonyl and hydroxyl positions . This compound is commercially available from multiple suppliers, typically in purities of 95-98%, and is utilized as a key intermediate for the synthesis of pharmaceuticals, agrochemicals, and chiral ligands .

Chiral β-hydroxy ketone building block for asymmetric synthesis research
Supports biocatalytic and microbial enantiomer preparation workflows
Racemic mixture; enantiopure forms accessible via reported methods

3-Hydroxy-1-phenyl-1-butanone Substitution Risks


The β-hydroxy ketone motif in 3-hydroxy-1-phenyl-1-butanone is a critical structural determinant that cannot be generically substituted without compromising stereochemical outcomes or biological activity [1]. Substitution with simple butanones (e.g., 1-phenyl-1-butanone) eliminates the hydroxyl group, drastically reducing hydrogen-bonding capacity and reactivity . Conversely, regioisomers like 3-hydroxy-1-phenyl-2-butanone (CAS 62763-33-1) or positionally modified analogs like 1-(3-hydroxyphenyl)butan-1-one exhibit altered electronic distribution and steric profiles, leading to divergent enzyme recognition, metabolic stability, and synthetic utility . Furthermore, the compound serves as a precursor to enantiomerically pure (S)- and (R)-forms, each with distinct applications in chiral synthesis [2].

Target Product
β-hydroxy ketone with hydrogen-bonding capacity
Simple Butanone
Lacks hydroxyl; reactivity and stereochemical outcomes may shift
Target Product
3-hydroxy-1-phenyl substitution pattern
Regioisomer / Positional Analog
Altered electronic and steric profiles may affect enzyme recognition
Target Product
Racemic or enantiopure forms with defined stereochemistry
Opposite Enantiomer / Unspecified Mixture
Stereochemical outcome may differ; may require validation for chiral applications

3-Hydroxy-1-phenyl-1-butanone Comparative Evidence


Enantiomeric Purity via Biocatalysis

The enantioselective synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone via bakers' yeast reduction of 1-phenyl-1,3-butanedione achieves exceptionally high enantiomeric purity, a key differentiator from racemic chemical syntheses. This biocatalytic route provides the (S)-enantiomer with a purity exceeding 98%, whereas standard chemical reduction methods yield a racemic mixture (50:50 R:S ratio) [1].

Enantiomeric Purity
Head-to-head
(S)-enantiomer >98% ee vs. racemic 0% ee
Supports stereochemical control for chiral synthesis
Bakers' yeast reduction; NMR with chiral shift reagent
Asymmetric Synthesis Biocatalysis Chiral Intermediate

Microbial Access to Both Enantiomers

Specific microbial strains enable the selective production of either (R)- or (S)-3-hydroxy-1-phenyl-1-butanone from benzoyl acetone, offering a tunable alternative to traditional chemical resolution. Yarrowia lipolytica CGMCC 2.150 2 catalyzes the formation of the (R)-(-)-enantiomer, while Trichosporon cutaneum CGMCC 2.250 0 yields the (S)-(+)-enantiomer, both with high enantioselectivity [1]. The optimal yield for Y. lipolytica was achieved at 38°C for 20 h with a substrate concentration of 30.9 mmol·L⁻¹ and a cell concentration of 200 mg·mL⁻¹ [1].

Microbial Enantiomer Access
Head-to-head
Y. lipolytica → (R); T. cutaneum → (S); complete stereoselectivity
Enables on-demand enantiomer sourcing
Microbial screening; benzoyl acetone substrate
Microbial Biotransformation Chiral Synthesis Green Chemistry

Enzymatic Diastereocontrol

The enantiopure forms of 3-hydroxy-1-phenyl-1-butanone serve as superior substrates for diastereoselective reductions to 1-phenyl-1,3-butanediol when combined with specific oxidoreductases. In a one-pot enzymo-chemical reduction using (R)- or (S)-3-hydroxy-1-phenyl-1-butanone, the presence of Pichia capsulata or Zygosaccharomyces rouxii directed the formation of specific diastereomers with a diastereomeric excess (de) of approximately 98%. Critically, the exclusion of these enzymes during chemical reduction of the same intermediates resulted in a complete loss of diastereoselectivity, yielding a mixture of all four possible isomers [1].

Diastereocontrol
Head-to-head
~98% de with enzyme guidance vs. 0% de without
Supports programmable chiral building block
One-pot enzymo-chemical reduction; P. capsulata / Z. rouxii
Diastereoselective Reduction Biocatalysis Natural Product Synthesis

Antimicrobial Activity Against Drug-Resistant Strains

Derivatives of 3-hydroxy-1-phenyl-1-butanone have been disclosed as possessing potent antimicrobial activity against clinically relevant drug-resistant strains. Patent data indicates that a related class of hydroxyalkyl-substituted phenol compounds demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA), Bacillus anthracis, drug-resistant Streptococcus pneumoniae, and other pathogens [1]. The mechanism of action is reported to be concentration-dependent, affecting RNA, DNA, protein, and cell wall synthesis in susceptible organisms [1].

Antimicrobial Activity
Class-level
Reported activity against MRSA, B. anthracis, drug-resistant S. pneumoniae
Supports antimicrobial screening scaffold exploration
Derivative class-level data; source-specific review needed
Antimicrobial Resistance Drug Discovery Infectious Disease

Cytotoxicity in Colorectal Cancer Cell Lines

A naturally occurring hydroxyphenyl butanone, structurally related to 3-hydroxy-1-phenyl-1-butanone, demonstrates dose-dependent cytotoxicity in colorectal cancer cell lines. In the HCT116 and LOVO colorectal cancer cell lines, the natural hydroxyphenyl butanone exhibited half-maximal inhibitory concentrations (IC50) of 190 μg/mL and 174 μg/mL, respectively. This activity is 2-3 orders of magnitude less potent than the standard chemotherapeutic 5-fluorouracil (5-FU), which had IC50 values of 0.7 μg/mL (HCT116) and 0.4 μg/mL (LOVO) [1].

Cytotoxicity
Class-level
Related hydroxyphenyl butanone: IC50 190 μg/mL (HCT116), 174 μg/mL (LOVO)
Supports cell-model endpoint review
Natural product analog; retracted source context; 5-FU comparator
Cancer Biology Colorectal Cancer Natural Products

PANK1 Inhibition Profile

3-Hydroxy-1-phenylbutan-1-one has been identified as a moderate inhibitor of human pantothenate kinase 1 (PANK1), an enzyme crucial for Coenzyme A biosynthesis. BindingDB data indicates an IC50 value of 240 nM for PANK1 inhibition [1]. This level of activity suggests potential for development as a tool compound or lead structure for modulating CoA metabolism, though it lacks the picomolar potency of optimized clinical kinase inhibitors.

PANK1 Inhibition
Supporting evidence
IC50 = 240 nM
Supports PANK1 pathway probe development
BindingDB enzymatic assay; CoA biosynthesis context
Kinase Inhibition Enzyme Assay Drug Discovery

3-Hydroxy-1-phenyl-1-butanone Applications


Asymmetric Synthesis of Chiral Pharmaceuticals

Leverage the established biocatalytic routes to access either (R)- or (S)-3-hydroxy-1-phenyl-1-butanone with high enantiomeric purity (>98% ee). This chiral building block is then employed in the stereoselective synthesis of complex natural products, particularly 1,3-diol-containing macrolide antibiotics (e.g., Compactin, Rifamycin), where the use of the pure enantiomer is essential for achieving the desired biological activity [1].

Antimicrobial Agent Development

Utilize the 3-hydroxy-1-phenyl-1-butanone core as a scaffold for designing new antimicrobial compounds. Evidence from patent literature demonstrates that derivatives of this class exhibit activity against drug-resistant pathogens including MRSA and S. pneumoniae, making it a valuable starting point for medicinal chemistry campaigns targeting the ESKAPE pathogens and other serious bacterial threats [2].

Coenzyme A Pathway Probe Development

Employ 3-hydroxy-1-phenyl-1-butanone as a moderate inhibitor (IC50 = 240 nM) of pantothenate kinase 1 (PANK1), a key enzyme in Coenzyme A biosynthesis. This property makes the compound a useful tool for investigating PANK1 biology in vitro, including its role in metabolic disorders and neurodegenerative diseases like PKAN (Pantothenate Kinase-Associated Neurodegeneration) [3].

Chiral Ligand Synthesis for Catalysis

The enantiopure forms of 3-hydroxy-1-phenyl-1-butanone serve as direct precursors for synthesizing chiral ligands used in asymmetric catalysis. The secondary alcohol and ketone functionalities provide versatile handles for further derivatization into phosphine, amine, or oxazoline-based ligands, enabling the development of highly enantioselective catalytic transformations [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral intermediates
Enantiomeric purity context
Stereochemical fidelity in natural product synthesis
Antimicrobial screening studies
Antimicrobial scaffold profile
Derivative activity against drug-resistant strains
PANK1 pathway probe development
Kinase inhibition profile
CoA metabolism pathway study
Chiral ligand synthesis research
Bifunctional ketone-alcohol handles
Enantioselective catalysis development

Technical Documentation Hub

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55 linked technical documents
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